molecular formula C7H8ClNO3S B1435653 4-Ethoxypyridine-3-sulfonyl chloride CAS No. 1803587-04-3

4-Ethoxypyridine-3-sulfonyl chloride

Cat. No.: B1435653
CAS No.: 1803587-04-3
M. Wt: 221.66 g/mol
InChI Key: SJCWOXORIMJAMN-UHFFFAOYSA-N
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Description

4-Ethoxypyridine-3-sulfonyl chloride is a chemical compound widely used in various fields, including medical, environmental, and industrial research. It is a sulfonyl chloride derivative of pyridine, which is a heterocyclic aromatic compound. The molecular formula of this compound is C7H8ClNO3S, and its molecular weight is 221.66 g/mol .

Scientific Research Applications

4-Ethoxypyridine-3-sulfonyl chloride is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological processes and the development of biologically active compounds.

    Medicine: The compound is used in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

4-Ethoxypyridine-3-sulfonyl chloride can be synthesized through several methods:

    Sulfonation of Pyridines: This method involves the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at temperatures ranging from 180-230°C with mercury salts as catalysts.

    Diazotation of 3-Aminopyridines: This method involves the diazotation of 3-aminopyridines, followed by the substitution of the diazo group with a sulfonyl group.

Chemical Reactions Analysis

4-Ethoxypyridine-3-sulfonyl chloride undergoes various types of chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form sulfonic acids.

Common reagents and conditions used in these reactions include aqueous diazonium chloride solution, sulfur dioxide solution in glacial acetic acid, and anhydrous copper sulfate . The major products formed from these reactions are sulfonic acids and substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-Ethoxypyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonic acids and other derivatives . The molecular targets and pathways involved in its action depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

4-Ethoxypyridine-3-sulfonyl chloride can be compared with other similar compounds, such as:

    Pyridine-3-sulfonyl chloride: This compound lacks the ethoxy group present in this compound, making it less versatile in certain reactions.

    4-Methoxypyridine-3-sulfonyl chloride: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and applications.

The uniqueness of this compound lies in its ethoxy group, which can influence its chemical properties and reactivity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-ethoxypyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-2-12-6-3-4-9-5-7(6)13(8,10)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCWOXORIMJAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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